molecular formula C18H24N4O3S B6495680 2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine CAS No. 1351630-71-1

2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine

Cat. No. B6495680
CAS RN: 1351630-71-1
M. Wt: 376.5 g/mol
InChI Key: PYCWDCRIHUEYLI-UHFFFAOYSA-N
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Description

2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine, also known as 2-PEP, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme involved in the regulation of several cellular processes and is a target for therapeutic intervention in a variety of diseases. 2-PEP has been studied for its ability to modulate GSK-3 activity and its potential therapeutic applications.

Scientific Research Applications

2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer, Alzheimer’s disease, diabetes, and Parkinson’s disease. In addition, it has been studied for its ability to modulate GSK-3 activity in cell cultures and in animal models.

Advantages and Limitations for Lab Experiments

2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and store. In addition, it is highly soluble in aqueous solutions, making it easy to work with. However, this compound is relatively expensive and must be synthesized in the laboratory.

Future Directions

Future research on 2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine should focus on its potential therapeutic applications in the treatment of diseases. In addition, more research should be done to determine the precise mechanism of action of this compound and to identify potential new targets for therapeutic intervention. Other potential areas of research include the development of novel synthesis methods for this compound and the identification of novel analogs with improved pharmacological properties. Finally, further research should be done to investigate the biochemical and physiological effects of this compound in vivo.

Synthesis Methods

2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine is synthesized from the reaction of 4-ethylphenol with ethanesulfonyl chloride in the presence of a base. The reaction is then followed by the addition of piperazine, resulting in the formation of the desired product.

properties

IUPAC Name

2-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-2-16-4-6-17(7-5-16)25-14-15-26(23,24)22-12-10-21(11-13-22)18-19-8-3-9-20-18/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCWDCRIHUEYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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